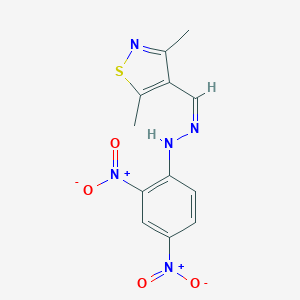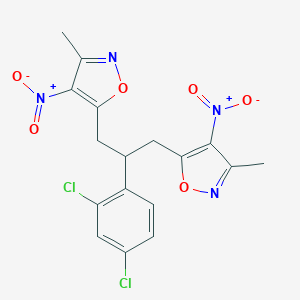![molecular formula C23H12ClNS B327351 13-chloro-15-thia-12-azahexacyclo[12.11.0.02,11.05,10.016,25.019,24]pentacosa-1,3,5,7,9,11,13,16(25),17,19,21,23-dodecaene](/img/structure/B327351.png)
13-chloro-15-thia-12-azahexacyclo[12.11.0.02,11.05,10.016,25.019,24]pentacosa-1,3,5,7,9,11,13,16(25),17,19,21,23-dodecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a chlorine atom attached to a fused ring system that includes benzene, naphthalene, thiophene, and quinoline units
Preparation Methods
The synthesis of 6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of chlorinated aromatic compounds and thiophene derivatives, followed by cyclization using strong acids or bases as catalysts. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline can be compared with other similar compounds, such as:
Benzo[h]naphtho[1’,2’4,5]thieno[2,3-c]quinoline: Lacks the chlorine atom, which may affect its reactivity and applications.
6-Bromobenzo[h]naphtho[1’,2’4,5]thieno[2,3-c]quinoline: Contains a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
6-Fluorobenzo[h]naphtho[1’,2’4,5]thieno[2,3-c]quinoline:
Properties
Molecular Formula |
C23H12ClNS |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
13-chloro-15-thia-12-azahexacyclo[12.11.0.02,11.05,10.016,25.019,24]pentacosa-1,3,5,7,9,11,13,16(25),17,19,21,23-dodecaene |
InChI |
InChI=1S/C23H12ClNS/c24-23-22-20(17-11-9-14-6-2-4-8-16(14)21(17)25-23)19-15-7-3-1-5-13(15)10-12-18(19)26-22/h1-12H |
InChI Key |
VYPBWWITOPVAGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C=CC6=CC=CC=C6C5=NC(=C4S3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C=CC6=CC=CC=C6C5=NC(=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole](/img/structure/B327268.png)
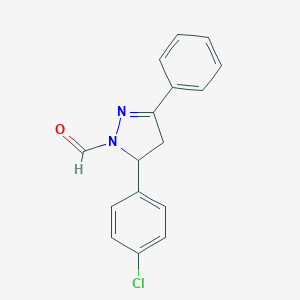
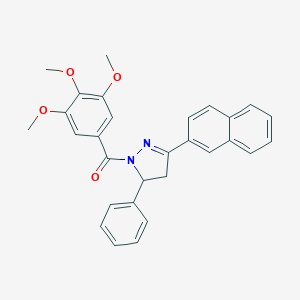
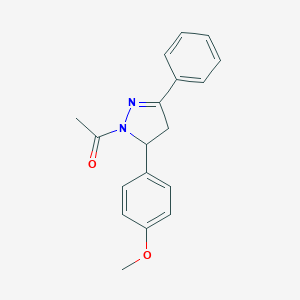
![1-Cyclohexyl-5-[2-(4-ethoxy-phenoxy)-ethylsulfanyl]-1H-tetrazole](/img/structure/B327274.png)
![2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B327276.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B327278.png)

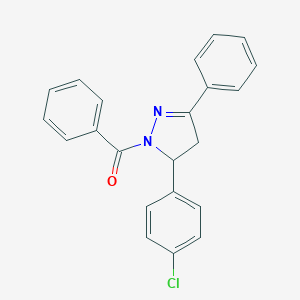
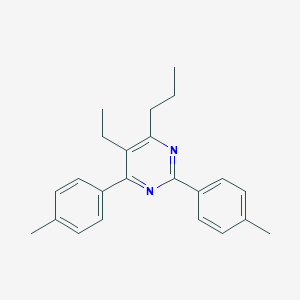
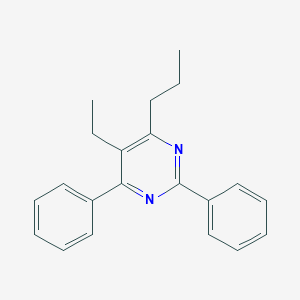
![3,5-Dimethyl-4-{[(4-methylphenyl)sulfonyl]methyl}isoxazole](/img/structure/B327285.png)
